5-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a methoxy-methylazetidinyl group and an aldehyde group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of 5-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions.
Formation of the Thiophene Ring: The thiophene ring is synthesized through condensation reactions such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Attachment of the Aldehyde Group: The aldehyde group is introduced through formylation reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
5-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Thiophene-2-carboxaldehyde: A simpler thiophene derivative with an aldehyde group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
5-(3-methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-10(13-2)6-11(7-10)9-4-3-8(5-12)14-9/h3-5H,6-7H2,1-2H3 |
InChI Key |
XIDSDSWWGKNSHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=CC=C(S2)C=O)OC |
Origin of Product |
United States |
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